molecular formula C26H25N5NaO19S6 B1144104 Reactive Black 5 CAS No. 17095-24-8

Reactive Black 5

Cat. No.: B1144104
CAS No.: 17095-24-8
M. Wt: 926.9 g/mol
InChI Key: RYYUIUNQKALCNQ-UHFFFAOYSA-N
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Safety and Hazards

Reactive Black 5 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Future research on Reactive Black 5 could focus on developing more efficient and cost-effective methods for its synthesis and degradation. For instance, one study suggested using nonmetal, abundant, and benign materials like graphene quantum dots to enhance the TiO2 photocatalytic efficiency . Another study suggested using Azolla filiculoides biomass as a cheap and excellent agent for the abatement of this compound dye concentration in wastewater with acidic pH .

Biochemical Analysis

Biochemical Properties

Reactive Black 5 can be biodegraded by the laccase enzyme in Ganoderma lucidum . The interactions between this compound and human serum albumin (HSA) are stabilized by hydrogen bonds and van der Waals interactions .

Cellular Effects

The toxicological profile of this compound has been evaluated using various types of human cell lines . The dye’s toxicity is due to its ability to interfere with cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding energy of this compound to HSA was found to be -27.94 kJ/mol .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. More than 98% removal of this compound was achieved within 38 hours using a bacterial isolate . The biodegradation process followed first-order kinetics .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its toxicity, it is likely that high doses could have adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . The degradation of this compound leads to the formation of 3,6,8-trihydroxynaphthalene and phthalic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its molecular properties, it is likely that it interacts with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have not been extensively studied. Given its molecular properties, it is likely that it is directed to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Reactive Black 5 involves the diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid followed by coupling with N,N-dimethylaniline.", "Starting Materials": [ "4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid", "Sodium nitrite", "Hydrochloric acid", "N,N-dimethylaniline", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form a diazonium salt.", "Dissolve N,N-dimethylaniline in water and add sodium hydroxide to adjust the pH to 9-10.", "Add the diazonium salt solution to the above solution with stirring to form the azo dye.", "Filter and wash the precipitate with water to obtain Reactive Black 5." ] }

CAS No.

17095-24-8

Molecular Formula

C26H25N5NaO19S6

Molecular Weight

926.9 g/mol

IUPAC Name

tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C26H25N5O19S6.Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);

InChI Key

RYYUIUNQKALCNQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)O)N)O)S(=O)(=O)CCOS(=O)(=O)O.[Na]

Origin of Product

United States
Customer
Q & A

ANone: Reactive Black 5 has the molecular formula C26H21N5Na4O19S6 and a molecular weight of 991.82 g/mol.

A: Researchers commonly employ UV-Vis spectrophotometry to monitor the decolorization of this compound. The absorbance of the dye solution at its maximum wavelength (λmax) is measured before and after treatment. [] FTIR spectroscopy is also used to analyze the dye's structure and identify degradation products. [] Other techniques, like LC-MS, can further characterize the degradation process and identify intermediates. [, ]

A: The hydrolytic stability of this compound is influenced by pH and temperature. [] While this compound can be degraded under both acidic and alkaline conditions, some studies suggest that acidic conditions might be more favorable for its degradation via specific methods like electrochemical oxidation. []

A: Various catalysts have been studied to enhance the degradation of this compound. For instance, LaFeO3 perovskite catalysts have shown promising results in Fenton-like oxidation of the dye. [] Similarly, TiO2 and ZnO are effective photocatalysts for this compound removal under UV irradiation. []

A: this compound is a common textile industry pollutant. Its release into water bodies can lead to reduced light penetration, affecting aquatic life. Additionally, some of its degradation byproducts can be toxic. [, ]

A: Several studies demonstrate the effectiveness of various biological methods in removing this compound from wastewater. Fungi like Penicillium citrinum [], Bjerkandera adusta [], and Trametes versicolor [] have shown promising results in bioremoval studies. Similarly, bacterial strains like Aeromonas punctata [, ], Saccharomyces cerevisiae [], and Pseudomonas sp. [] have demonstrated high degradation rates for this compound.

A: Yes, researchers have successfully utilized agricultural by-products, like apple and carrot pomaces, as cost-effective carbon sources for microbial growth in the bioremoval of this compound. [] Other materials, such as oil palm empty fruit bunch, have also been explored as potential low-cost biosorbents. []

A: Adsorption is a key process in the removal of this compound from wastewater. Various materials, including activated carbon, have been successfully used as adsorbents. [] Notably, used black tea leaves have shown promising results in adsorbing this compound, with the adsorption following pseudo-second-order kinetics. []

A: Advanced oxidation processes (AOPs) like ozonation, Fenton, and photo-Fenton reactions are effective methods for degrading this compound. These processes generate highly reactive radicals that break down the dye molecules. [, , ]

A: High salt concentrations, common in textile wastewater, can negatively impact the efficiency of certain degradation processes, like dielectric barrier discharge plasma treatment, by hindering the generation of reactive species. []

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